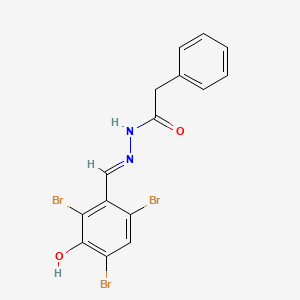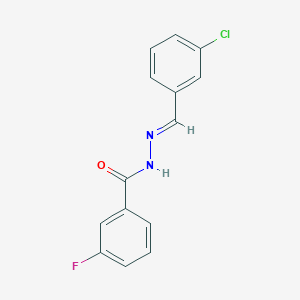
N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide
Overview
Description
N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide, also known as CFH, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways in cells. N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide has also been found to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide is also toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.
Future Directions
There are several future directions for research on N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide. One area of interest is the development of new drugs based on N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide, either by modifying its structure or by using it as a lead compound for drug discovery. Another area of interest is the investigation of the molecular targets of N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide and its mechanism of action in different cell types. Additionally, the use of N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide as a diagnostic tool for the detection of cancer or other diseases is an area of active research. Finally, the development of new methods for the synthesis of N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide and its derivatives is an area of ongoing interest for synthetic chemists.
Scientific Research Applications
N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide has been used in various scientific research studies, including the development of new drugs and the investigation of the mechanisms of action of existing drugs. N'-(2-chlorobenzylidene)-3-fluorobenzohydrazide has been found to have anticancer, antitumor, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O/c15-13-7-2-1-4-11(13)9-17-18-14(19)10-5-3-6-12(16)8-10/h1-9H,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSQGTWIDROFKH-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-3-fluorobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841342.png)


![N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B3841359.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3841363.png)






